molecular formula C8H7ClO2 B1385973 3-Hydroxy-4-methylbenzoyl chloride CAS No. 348165-48-0

3-Hydroxy-4-methylbenzoyl chloride

Cat. No. B1385973
M. Wt: 170.59 g/mol
InChI Key: PKVFNDKRJSCKOW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.594 . It falls under the category of carbonyl chlorides .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methylbenzoyl chloride consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

3-Hydroxy-4-methylbenzoyl chloride is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Hydroxy-4-methylbenzoyl chloride is used in the synthesis of complex organic compounds. For example, selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, demonstrates its role in protecting hydroxyl functionality and trapping liberated hydrogen chloride (Kurteva & Petrova, 2015).
  • It is also involved in the ionization of hydroxy-methylbenzoates by free electron transfer, showing its relevance in understanding molecule dynamic effects and electron density shifts (Brede, Hermann, Karakostas, & Naumov, 2004).

Synthesis of Specific Compounds

  • 3-Hydroxy-4-methylbenzoyl chloride or its derivatives are key in synthesizing specific compounds, like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Polymer Synthesis

  • It plays a critical role in the synthesis of polymers, as seen in the creation of linear and branched poly(3-hydroxy-benzoates), demonstrating its versatility in producing materials with different physical properties (Kricheldorf, Zang, & Schwarz, 1982).

Potential Anticancer Applications

  • Derivatives of 3-Hydroxy-4-methylbenzoyl chloride have been studied for their potential as anticancer compounds. For instance, new water-soluble thiosemicarbazone ligands and their copper(II) complexes showed promise in cytotoxic studies against cancer cell lines (Mirzaahmadi et al., 2019).

Corrosion Inhibition

  • Studies have been conducted on rare-earth 3-(4-methylbenzoyl)-propanoate compounds, derived from 3-Hydroxy-4-methylbenzoyl chloride, as corrosion inhibitors for metals. This research is significant for material science and engineering applications (Peng et al., 2018).

Fluorescent Derivatization for Chromatography

  • It's used in creating fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, enhancing the capabilities of chromatographic analyses (Tsuruta & Kohashi, 1987).

Analytical Applications

  • The compound is relevant in analytical chemistry, such as in the determination of hydroxyl groups in polyethyleneoxy compounds, illustrating its utility in chemical analysis (Han, 1967).

Catalysis

  • 3-Hydroxy-4-methylbenzoyl chloride derivatives are used in creating molecular catalysts, highlighting its role in fine-tuning the steric and electronic properties of ligands in catalytic processes (Zhong et al., 2014).

properties

IUPAC Name

3-hydroxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFNDKRJSCKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
… After cooling, the mixture was evaporated to dryness to give 3-hydroxy-4-methylbenzoyl chloride (23). It was cooled to 0 C, and ammonium hydroxide (20 mL) was added within 5 min. …
Number of citations: 95 pubs.acs.org

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